(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is a chemical compound with notable structural and functional characteristics. Its molecular formula is , and it is identified by the Chemical Abstracts Service number 217122-55-3. This compound belongs to the class of oxime derivatives, which are often utilized in various chemical and pharmaceutical applications due to their biological activities.
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is classified under the category of organic compounds, specifically as an oxime derivative. Its structure features a chlorophenyl group, which contributes to its potential biological activity. The presence of hydroxyimino and oxobutanamide functional groups suggests possible applications in medicinal chemistry.
The synthesis of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common approach involves the condensation reaction between 3-chlorobenzaldehyde and hydroxylamine hydrochloride, followed by acylation with 3-oxobutanamide.
The molecular structure of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide can be represented as follows:
O=C(/C=N/O)NC1=CC(Cl)=CC=C11S/C10H10ClN2O2/c11-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+...The compound features a chlorinated phenyl ring connected to a hydroxyimino group and a carbonyl group typical of amides. The geometric configuration (E) indicates specific stereochemistry around the double bond between the carbon and nitrogen atoms.
The molecular weight of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is approximately 217.66 g/mol. Its structural properties contribute to its reactivity and potential biological effects.
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide can participate in various chemical reactions:
The reactions typically require specific conditions such as temperature control and pH adjustments to ensure desired outcomes without decomposition of sensitive functional groups.
The mechanism of action for (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide largely depends on its interactions with biological targets. As an oxime derivative, it may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide has several scientific applications:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2